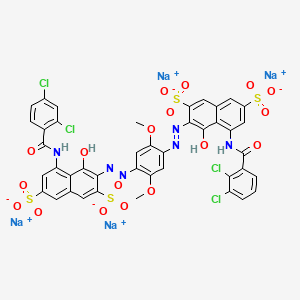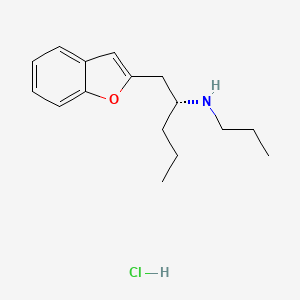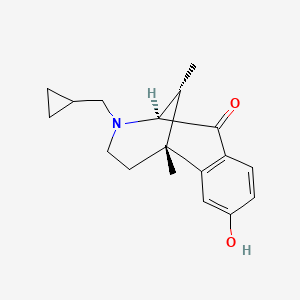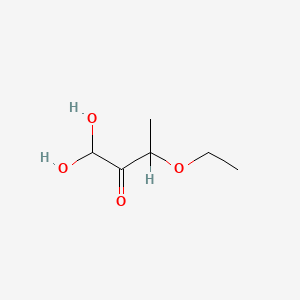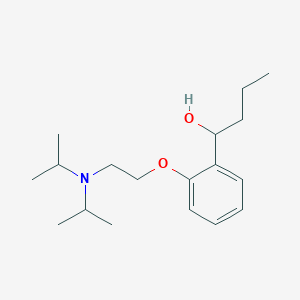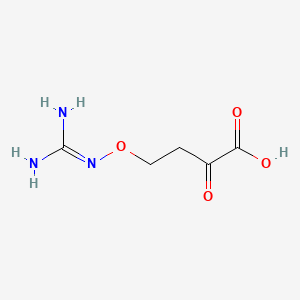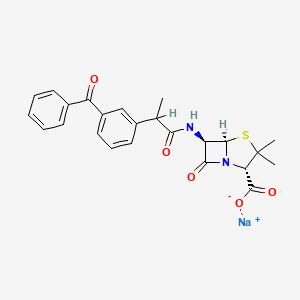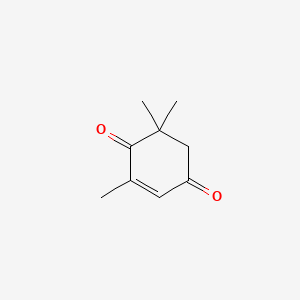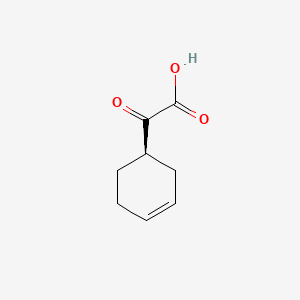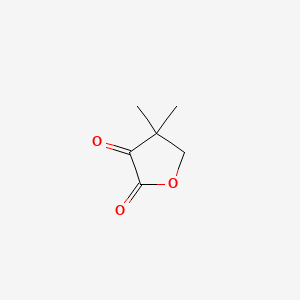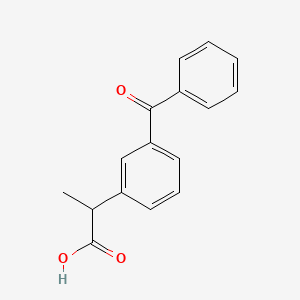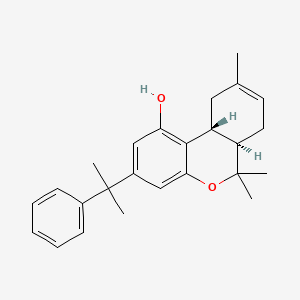
KM-233
概要
説明
KM-233は、デルタ-8-テトラヒドロカンナビノールの構造類似体である合成カンナビノイド薬であり、カンナビスの活性成分のより活性は低いがより安定な異性体です。this compoundは、ペンチル側鎖が1,1-ジメチルベンジル基に置き換えられていることで、デルタ-8-テトラヒドロカンナビノールとは異なります。 これは、カンナビノイド受容体1とカンナビノイド受容体2の両方に対してインビトロで高い結合親和性を持ち、カンナビノイド受容体2の親和性は0.91ナノモルで、カンナビノイド受容体1に対して13倍の選択性を示します .
科学的研究の応用
KM-233 has shown promising potential in scientific research, particularly in the field of medicine. It has been found to be a potential treatment for glioma, a form of brain tumor. In animal studies, this compound demonstrated good blood-brain barrier penetration and selective affinity for cannabinoid receptor 2, making it an effective agent in reducing tumor size and inhibiting glioma cell proliferation . Additionally, this compound’s high binding affinity for cannabinoid receptors makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes .
作用機序
KM-233の作用機序には、カンナビノイド受容体、特にカンナビノイド受容体2との相互作用が含まれます。これらの受容体に結合すると、this compoundは、ミトゲン活性化プロテインキナーゼ経路、プロテインキナーゼB経路、シグナル伝達と転写活性化因子経路など、さまざまな経路の活性化につながる一連の細胞内シグナル伝達イベントを誘発します。これらの経路は、細胞の増殖、アポトーシス、その他の細胞プロセスを調節する上で重要な役割を果たします。 グリオーマ細胞では、this compound治療は、ミトコンドリアの脱分極、カスパーゼ3の活性化、細胞骨格の収縮をもたらし、最終的に細胞死につながります .
類似の化合物との比較
This compoundは、カンナビノイド受容体2に対する選択性を高める構造修飾により、合成カンナビノイドの中でもユニークです。類似の化合物には、this compoundに見られる1,1-ジメチルベンジル基ではなく、ペンチル側鎖を持つデルタ-8-テトラヒドロカンナビノールが含まれます。 その他の関連アナログには、1,1-ジメチルベンジル基が置換または他の基に置き換えられた化合物があり、カンナビノイド受容体に対する親和性と選択性が異なります 。これらの構造の違いは、各化合物の独特の薬理学的特性と潜在的な治療用途に貢献しています。
生化学分析
Biochemical Properties
KM-233 interacts with various enzymes and proteins, causing a time-dependent change in the phosphorylation profiles of MEK, ERK1/2, Akt, BAD, STAT3, and p70S6K . This interaction influences the biochemical reactions within the cell, leading to significant changes in cellular processes .
Cellular Effects
This compound has shown to have significant effects on various types of cells, particularly on U87MG human glioblastoma multiforme (GBM) cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Treatment with this compound results in almost complete mitochondrial depolarization observed 6 hours post-treatment, followed by a rapid increase in cleaved caspase 3 and significant cytoskeletal contractions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, causing a time-dependent change in the phosphorylation profiles of several key proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The cytotoxic effects of this compound against human glioma cells in vitro occur as early as two hours after administration
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Dose escalation studies in the orthotopic model using U87MG cells revealed an 80% reduction in tumor size after 12 mg/kg daily dosing for 20 days
準備方法
KM-233は、デルタ-8-テトラヒドロカンナビノールの側鎖の修飾を含む一連の化学反応によって合成されます。 反応条件には、さまざまな試薬と触媒の使用が含まれ、置換を促進し、最終生成物の安定性を確保します 。this compoundの工業生産方法は、同様の反応条件を使用した大規模合成を伴い、研究および医療用途に必要な基準を満たすことを保証するための精製および品質管理の追加手順が関与する可能性があります。
化学反応の分析
KM-233は、酸化、還元、置換など、さまざまなタイプの化学反応を起こします。これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、および官能基の置換を促進する触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応は、ヒドロキシル化誘導体の形成をもたらす可能性があり、還元反応は化合物の還元型を生成する可能性があります .
科学研究への応用
This compoundは、特に医学の分野で、科学研究において有望な可能性を示しています。これは、脳腫瘍の一種であるグリオーマの潜在的な治療法であることが判明しました。 動物実験では、this compoundは良好な血液脳関門透過性を示し、カンナビノイド受容体2に選択的な親和性を示し、腫瘍のサイズを減らし、グリオーマ細胞の増殖を阻害する効果的な薬剤となっています 。 さらに、this compoundの高いカンナビノイド受容体への結合親和性により、エンドカンナビノイド系とそのさまざまな生理学的プロセスにおける役割を研究するための貴重なツールとなっています .
類似化合物との比較
KM-233 is unique among synthetic cannabinoids due to its structural modification, which enhances its selectivity for cannabinoid receptor 2 over cannabinoid receptor 1. Similar compounds include delta-8-tetrahydrocannabinol, which has a pentyl side chain instead of the 1,1-dimethylbenzyl group found in this compound. Other related analogs include compounds where the 1,1-dimethylbenzyl group is substituted or replaced by other groups, with varying degrees of affinity and selectivity for cannabinoid receptors . These structural differences contribute to the distinct pharmacological profiles and potential therapeutic applications of each compound.
特性
IUPAC Name |
6,6,9-trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O2/c1-16-11-12-20-19(13-16)23-21(26)14-18(15-22(23)27-25(20,4)5)24(2,3)17-9-7-6-8-10-17/h6-11,14-15,19-20,26H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYXCXRHVALIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745439 | |
| Record name | KM-233 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628263-22-9 | |
| Record name | KM-233 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


